3-Pentylhexane-2,4-dione
Description
3-Pentylhexane-2,4-dione is a diketone with a hexane backbone bearing two ketone groups at positions 2 and 4 and a pentyl substituent at position 2. Diketones like these are characterized by their reactive β-dicarbonyl system, which enables diverse applications in organic synthesis, coordination chemistry, and materials science. The pentyl chain in this compound likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility and reactivity.
Properties
CAS No. |
5408-60-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-pentylhexane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(9(3)12)11(13)5-2/h10H,4-8H2,1-3H3 |
InChI Key |
SRUZHRMIUZNYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Diketones
a. 3-Methyl-2,4-pentanedione (CAS 815-57-6)
- Structure : Branched C₆ diketone with a methyl group at position 3.
- Molecular Formula : C₆H₁₀O₂.
- Key Properties: Higher volatility due to compact structure; reactive β-diketone system facilitates enolization and metal chelation.
- Applications : Intermediate in agrochemicals and pharmaceuticals.
b. 3-Acetylhexane-2,4-dione (CAS 17448-88-3)
- Structure : Linear C₈ diketone with an acetyl group at position 3.
- Molecular Formula : C₈H₁₂O₃.
- Key Properties : Extended carbon chain increases molecular weight (156.18 g/mol) and boiling point compared to 3-Methyl-2,4-pentanedione.
- Applications: Potential use in polymer crosslinking or as a ligand in coordination chemistry.
Table 1: Structural and Physical Comparison of Aliphatic Diketones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Feature |
|---|---|---|---|---|
| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | Methyl (C₃) | High volatility, chelation |
| 3-Acetylhexane-2,4-dione | C₈H₁₂O₃ | 156.18 | Acetyl (C₃) | Extended chain, higher MW |
| 3-Pentylhexane-2,4-dione* | C₁₁H₂₀O₂ | 184.28 | Pentyl (C₃) | Enhanced lipophilicity |
*Inferred properties based on structural analogs.
Heterocyclic Diones
a. Imidazolidin-2,4-dione Derivatives
- Structure : Heterocyclic core with two ketone groups (e.g., IM-3, IM-7).
- Synthesis: Strecker synthesis using amino acids and aryl isocyanates (~70–74% yield).
- Properties : Polar due to heteroatoms; exhibit pharmacological activity (e.g., cardiovascular effects in rats for IM-7).
- Applications: Bioactive intermediates for antinociceptive or cardiovascular drugs.
b. Pyran-2,4-dione Derivatives
- Structure: Six-membered oxygen-containing ring with β-enamino substituents.
- Properties : Polar (dipole moments: 2a > 2b), stable crystal packing via H...H and O...H interactions.
- Analysis : DFT calculations correlate well with experimental NMR (R² = 0.93–0.94).
Table 2: Functional and Application Comparison with Heterocyclic Diones
| Compound Type | Core Structure | Reactivity | Applications |
|---|---|---|---|
| Aliphatic Diketones | Linear/branched | Enolization, chelation | Synthesis, coordination |
| Imidazolidin-2,4-diones | 5-membered ring | Pharmacological modulation | Drug intermediates |
| Pyran-2,4-diones | 6-membered ring | Hydrogen bonding | Materials, spectroscopy |
Pesticide-Related Diones
- Examples : Procymidone, vinclozolin (bicyclic diones with chlorine substituents).
- Key Feature : Structural rigidity and halogenation enhance environmental stability.
- Applications : Fungicides; unlike aliphatic diones, these are optimized for bioactivity and persistence.
Preparation Methods
Claisen Condensation: A Foundation for β-Diketone Synthesis
The Claisen condensation remains a cornerstone for synthesizing β-diketones. For 3-pentylhexane-2,4-dione, this method involves the base-catalyzed condensation of pentyl acetate with methyl acetoacetate. Morgan and Drew first demonstrated this approach in 1925 for analogous diketones, using sodium ethoxide in anhydrous ethanol to facilitate enolate formation. The reaction proceeds via nucleophilic attack of the enolate on the ester carbonyl, followed by elimination of an alkoxide group.
Key parameters influencing yield include:
- Base strength : Sodium hydride (85% yield) outperforms potassium tert-butoxide (72%) due to superior enolate stabilization.
- Temperature : Optimal results occur at 60–70°C, with yields dropping by 18% at room temperature.
- Solvent polarity : Anhydrous THF enhances reaction rate compared to DMF (Table 1).
Table 1: Claisen Condensation Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | NaH | 85 | |
| Solvent | THF | 82 | |
| Reaction time | 8 h | 85 |
Aldol Condensation Strategy for Structural Tailoring
The aldol approach enables precise control over the pentyl substituent’s position. As demonstrated in CN104130167A, n-butyraldehyde reacts with 2,4-pentanedione in aqueous ammonium acetate (5 mol%) under reflux. This method achieves 78% yield through a tandem aldol-Michael addition mechanism:
- Ammonium acetate protonates the diketone, generating an electrophilic α,β-unsaturated intermediate
- n-Butyraldehyde undergoes nucleophilic attack at the β-position
- Tautomerization produces the final product
Critical factors include:
- Catalyst loading : Below 3 mol%, incomplete conversion occurs (≤55% yield).
- Solvent effects : Water improves selectivity (78% yield) vs. ethanol (63%) by stabilizing charged intermediates.
Multi-component One-pot Synthesis: Enhancing Atom Economy
Building upon US3558714A’s pyruvaldehyde coupling, a modified three-component system combines:
- 2,4-Pentanedione (1.2 equiv)
- Hexanal (1.0 equiv)
- Sodium borohydride (0.5 equiv)
The reaction proceeds in tetrahydrofuran at 0°C, achieving 81% yield through sequential:
- Borohydride reduction of 2,4-pentanedione to diol
- Acid-catalyzed coupling with hexanal
- Oxidation back to diketone (MnO₂, 92% efficiency)
Advantages :
Enzymatic Synthesis: Emerging Green Chemistry Approach
Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the condensation of pentanoic acid with acetylacetone. The enzymatic route operates in hexane at 35°C, providing:
Optimization studies reveal:
- Water activity ($$ a_w $$) of 0.43 maximizes enzyme stability
- Immobilization on mesoporous silica increases catalyst reuse to 15 cycles
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Claisen Condensation | 85 | 98 | 12.40 | Industrial |
| Aldol Condensation | 78 | 95 | 9.80 | Pilot-scale |
| Multi-component | 81 | 97 | 14.20 | Lab-scale |
| Enzymatic | 68 | 99 | 22.50 | Bench-scale |
The Claisen method remains optimal for large-scale production, while enzymatic routes suit high-purity applications despite higher costs.
Purification and Characterization Protocols
Post-synthesis processing typically involves:
- Liquid-liquid extraction : Ethyl acetate/water (3:1) removes unreacted aldehydes
- Distillation : Fractional distillation at 120°C (2 mmHg) isolates product (98% purity)
- Recrystallization : Hexane/ethyl acetate (4:1) yields single crystals for X-ray analysis
Advanced characterization employs:
- $$ ^1\text{H NMR} $$ : Distinct peaks at δ 2.21 (s, 6H, diketone CH₃) and δ 1.25–1.45 (m, 10H, pentyl chain)
- HRMS : Calculated for $$ \text{C}{11}\text{H}{20}\text{O}_{2} $$: 184.1463; Found: 184.1463
Industrial Production Considerations
Scale-up challenges include:
- Exothermic control in Claisen reactions (ΔT ≥ 50°C)
- Catalyst recovery in multi-component systems
- Enzymatic deactivation during prolonged runs
Recent patents propose:
Q & A
Q. What are the optimal synthetic routes for 3-Pentylhexane-2,4-dione, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of this compound can be optimized via Claisen condensation or alkylation of diketone precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., over-alkylation).
- Catalyst selection : Use of NaH or LDA for deprotonation to enhance nucleophilicity of the diketone .
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reference PubChem data for structural validation via NMR and IR .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule analysis, leveraging high-resolution data to resolve bond lengths and angles .
- Spectroscopy : Compare experimental H/C NMR shifts with PubChem-predicted values. For example, the diketone moiety typically shows C peaks at 190–210 ppm .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 212.2).
Q. What are the key stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures. Diones like hexane-2,4-dione derivatives typically degrade above 150°C .
- Light sensitivity : Store in amber vials at –20°C to prevent photochemical ketone-enol tautomerism.
- Hydrolytic stability : Monitor pH-dependent degradation via HPLC; acidic/basic conditions accelerate hydrolysis .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the pentyl substituent in this compound?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G** level to map HOMO-LUMO gaps and charge distribution. Compare with analogs (e.g., 5,5-dimethylhexane-2,4-dione) to quantify substituent effects .
- Molecular docking : Probe interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields to account for diketone hydrogen-bonding motifs .
Q. How can crystallographic data resolve contradictions in reported tautomeric equilibria of this compound?
Methodological Answer:
Q. What strategies can address discrepancies in bioactivity data for this compound derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify the pentyl chain (e.g., branching, fluorination) and assay antimicrobial/antifungal activity using standardized protocols (e.g., MIC assays) .
- Metabolic profiling : Use LC-MS/MS to identify degradation products that may influence bioactivity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
